molecular formula C17H19N3O7S B8066844 Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate

Cat. No.: B8066844
M. Wt: 409.4 g/mol
InChI Key: DQBRVWBDBFFGEU-UHFFFAOYSA-N
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Description

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its complex molecular structure, which includes a benzene ring, an acetic acid group, and an aminoiminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate typically involves multiple steps. One common method includes the reaction of benzeneacetic acid with 4-[(aminoiminomethyl)-amino]benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the aminoiminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.

Major Products Formed

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields amines and alcohols.

    Substitution: Results in various substituted benzene derivatives.

Scientific Research Applications

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting proteases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This mechanism is crucial in various biological processes and has therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,hydrochloride
  • Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,sodium salt

Uniqueness

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its monomethanesulfonate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBRVWBDBFFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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